2-(3-Bromopropyl)furan
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Overview
Description
2-(3-Bromopropyl)furan is an organic compound with the molecular formula C₇H₉BrO It is a derivative of furan, where a bromopropyl group is attached to the second carbon of the furan ring
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
The mode of action of 2-(3-Bromopropyl)furan involves its interaction with its targets, resulting in changes at the molecular level. The compound is likely to undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Furan-containing compounds have been explored for their potential in bioconversion processes . These processes propose lower cost and low environmental impact methods for the production of valuable chemicals .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)furan can be synthesized through the reaction of furan with 1,3-dibromopropane. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the furan ring attacks the bromopropane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)furan undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Reduction: The bromopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of furan.
Oxidation: Products include furanones and other oxygenated furan derivatives.
Reduction: Products include propylfuran and other reduced derivatives.
Scientific Research Applications
2-(3-Bromopropyl)furan has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its reactivity and functional group versatility.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)furan: Similar in structure but with a chlorine atom instead of bromine.
2-(3-Iodopropyl)furan: Similar in structure but with an iodine atom instead of bromine.
2-(3-Fluoropropyl)furan: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
2-(3-Bromopropyl)furan is unique due to the presence of the bromine atom, which is a better leaving group compared to chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and polarizability can influence the compound’s reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
2-(3-bromopropyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGJOLNIKPMEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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